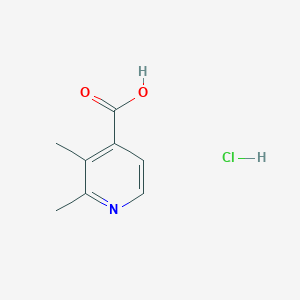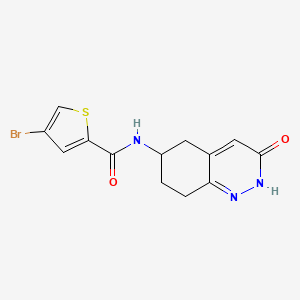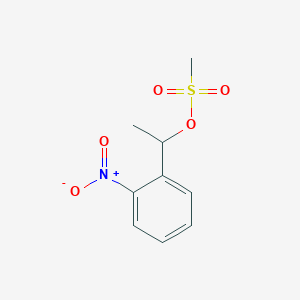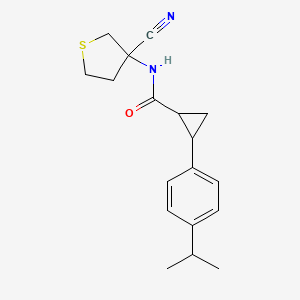
2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H13N3O5S and its molecular weight is 395.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Catalysis
- Ionic Liquid Mediated Synthesis: Novel chromone-pyrimidine coupled derivatives were synthesized using Triethyl ammonium sulphate ([Et3NH][HSO4]) as an efficient, eco-friendly, and reusable catalyst under solvent-free conditions. This method offers advantages such as excellent yields, short reaction time, and mild conditions, highlighting the importance of combining pharmacophores in single molecules using green protocols (Nikalje et al., 2017).
Antimicrobial and Antifungal Applications
- Antimicrobial Analysis and Enzyme Assay: Derivatives synthesized using ionic liquid-promoted techniques demonstrated significant in vitro antifungal and antibacterial activity, with certain compounds showing potent effects comparable to standard drugs. The antimicrobial selectivity and safety were confirmed through cytotoxicity tests against human cancer cell lines, indicating non-toxic nature and potential as oral drug candidates (Tiwari et al., 2018).
Chemical Transformations and Reactions
- Ultrasound-Assisted Dehydrogenation: The dehydrogenation of various tetrahydropyrimidine-5-carboxamides to dihydropyrimidine-5-carboxamides was efficiently achieved using tetrabutylammonium peroxydisulfate as an oxidizing agent. The process benefits from the simultaneous application of heat and ultrasound, leading to a decrease in the amount of oxidant required and an increase in the rate of reaction (Memarian & Soleymani, 2011).
Synthesis of Heterocyclic Compounds
- Biginelli Reaction and Heterocyclic Synthesis: Various studies have demonstrated the synthesis of tetrahydropyrimidine derivatives through Biginelli reactions, highlighting their significance in creating compounds with potential pharmacological and therapeutic properties. This includes the development of catalyst-free synthesis techniques and the exploration of their antimicrobial activities (Gein et al., 2018).
Molecular Docking and Biological Activity
- Molecular Docking Studies: Research focusing on the synthesis of biologically active hybrids and their evaluation for antibacterial and anti-inflammatory activities through molecular docking studies has shown promising results. Some compounds exhibited significant activity against bacterial strains and inhibition of protein denaturation, underscoring the potential of these derivatives in medicinal chemistry (Chavan et al., 2018).
Eigenschaften
IUPAC Name |
2,4-dioxo-N-(2-oxochromen-3-yl)-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c23-16(21-14-8-11-4-1-2-6-15(11)27-18(14)25)13-9-20-19(26)22(17(13)24)10-12-5-3-7-28-12/h1-9H,10H2,(H,20,26)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSSSFLFMFMPET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2403284.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2403286.png)

![4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one](/img/structure/B2403290.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2403291.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2403294.png)

![Ethyl 3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2403297.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2403298.png)

